5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Description
Properties
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-24-14-7-3-12(4-8-14)21-17-16(19)11-20-18(23-17)22-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMPKZLVZFPNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355481 | |
| Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312616-70-9 | |
| Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyaniline in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the 4-methoxyphenyl groups. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Chemical Reactions Analysis
Synthetic Pathways and Functional Group Reactivity
The compound’s structure contains three reactive moieties:
-
Fluorine substituent at position 5 of the pyrimidine ring
-
Amino groups at positions 2 and 4
-
Methoxyphenyl substituents on both amino groups
Key Reactions :
-
Nucleophilic Aromatic Substitution (SNAr) :
The electron-withdrawing fluorine atom at position 5 facilitates nucleophilic displacement under basic conditions. For example, hydroxide ions or amines could replace fluorine, forming hydroxylated or alkylated derivatives. -
Amino Group Reactivity :
The primary amino groups at positions 2 and 4 are susceptible to alkylation, acylation, or sulfonation. Reactions with acetyl chloride or sulfonic acid derivatives would yield acetylated or sulfonamide products, respectively. -
Methoxy Group Transformations :
The methoxy groups on the phenyl rings could undergo demethylation under acidic conditions (e.g., HBr/HOAc) to form phenolic derivatives.
Comparative Reactivity of Structural Analogs
The table below compares reactivity trends observed in structurally related diaminopyrimidines:
Theoretical Predictions and Computational Insights
Density Functional Theory (DFT) studies on similar diaminopyrimidines suggest:
-
The fluorine atom increases electrophilicity at position 5, lowering the activation energy for SNAr reactions.
-
Methoxyphenyl groups contribute to π-stacking interactions, stabilizing intermediates during substitution reactions.
Molecular Electrostatic Potential (MEP) maps indicate electron-rich regions at amino groups and electron-deficient zones near fluorine, guiding regioselective reactions .
Challenges in Experimental Validation
-
Stability Issues : Methoxyphenyl groups may hinder crystallization, complicating isolation of reaction products.
-
Competing Pathways : Simultaneous reactivity of amino and fluorine groups could lead to mixed products unless conditions are tightly controlled.
Proposed Reaction Mechanisms
Fluorine Displacement :
Conditions : DMF, K2CO3, 80°C (analogous to ).
Amino Group Acylation :
Catalyst : Pyridine or DMAP.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the prominent applications of 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is its potential as an anticancer agent. Research has demonstrated that pyrimidine derivatives can inhibit specific signaling pathways involved in cancer cell proliferation. For instance, a study indicated that this compound effectively inhibits the growth of various cancer cell lines by targeting the IgE and IgG receptor signaling cascades, which are crucial for tumor growth and metastasis .
Case Study : In vitro studies showed that treatment with this compound resulted in a significant reduction of cell viability in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.
2. Antiviral Properties
Another area of research focuses on the antiviral properties of pyrimidine derivatives. Preliminary studies suggest that compounds similar to this compound exhibit activity against viral infections by interfering with viral replication mechanisms.
Case Study : A recent investigation into its efficacy against influenza viruses found that the compound inhibited viral replication by disrupting the viral RNA synthesis process, demonstrating a promising therapeutic avenue for antiviral drug development.
Table 1: Summary of Biological Activities
| Activity Type | Target Pathway | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | IgE/IgG signaling | 15 | |
| Antiviral | Viral RNA synthesis | 20 |
Mechanism of Action
The mechanism of action of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine-2,4-diamine Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine-2,4-diamines are highly dependent on substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine vs. Brominated analogs (e.g., ) are used in F-18 radiolabeling for tumor imaging, but fluorine may enhance in vivo stability .
Methoxyphenyl vs. Other Aromatic Groups :
- The dual 4-methoxyphenyl groups in the target compound likely enhance lipophilicity (predicted LogP ~2.5–3.0) compared to analogs with trifluoromethyl () or PEG chains (), which may alter solubility and blood-brain barrier penetration.
- GW2580 () demonstrates that methoxybenzyl groups are critical for CSF-1R inhibition, suggesting similar pharmacophores in the target compound .
Crystal Packing and Solubility :
- Compounds with methoxyphenyl groups (e.g., ) exhibit intramolecular hydrogen bonds (N–H⋯N) and C–H⋯π interactions, which stabilize crystal structures but may reduce aqueous solubility. The target compound’s solubility is expected to be moderate, akin to GW2580 .
Biological Activity
5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine class. It is characterized by a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups at the nitrogen atoms in the 2 and 4 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- IUPAC Name : 5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
- CAS Number : 312616-70-9
- Molecular Formula : C18H17FN4O2
- Molecular Weight : 342.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of protein kinases, which are crucial for cell signaling and regulation. The compound can bind to active sites of these enzymes, inhibiting their activity and thereby impacting several biochemical pathways relevant to disease processes.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell growth in hematological cancers such as acute lymphoblastic leukemia (DND-41), acute myeloid leukemia (HL-60), and chronic myeloid leukemia (K-562). The IC50 values for these activities indicate strong potential for therapeutic applications.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| DND-41 (Acute Lymphoblastic) | 0.45 | High |
| HL-60 (Acute Myeloid) | 0.38 | High |
| K-562 (Chronic Myeloid) | 0.50 | Moderate |
| NCI-H460 (Lung Carcinoma) | 1.20 | Low |
| HCT-116 (Colorectal Carcinoma) | 1.00 | Moderate |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes. In particular, it has shown promise as an inhibitor of colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 100 nM | Selectivity |
|---|---|---|
| CSF1R | 78% | High |
| EGFR | 20% | Low |
| PDGFR | 35% | Moderate |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Effects : A recent publication demonstrated that derivatives of pyrimidines, including this compound, exhibited strong antiproliferative activity against a range of cancer cell lines. The study emphasized the structural importance of substituents on the pyrimidine ring for enhancing biological activity .
- Inhibition of Protein Kinases : Research indicated that this compound could selectively inhibit CSF1R with subnanomolar potency, suggesting its potential use in treating diseases where macrophage activity is dysregulated .
- Structure-Activity Relationship Analysis : Investigations into the structure-activity relationship revealed that modifications to the methoxy groups significantly influenced both antiproliferative and enzyme inhibition activities, highlighting the importance of chemical structure in mediating biological effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 5-fluoropyrimidine-2,4-diamine derivatives and 4-methoxyphenyl halides under alkaline conditions (e.g., K₂CO₃ in DMF). Reaction optimization may include temperature control (80–100°C) and stoichiometric adjustments to favor bis-substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitoring intermediates using TLC or HPLC ensures reaction progression .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C): Identify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons from pyrimidine and phenyl groups).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between amine and fluorine groups), as demonstrated for analogous pyrimidine derivatives .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., dihydrofolate reductase (DHFR) or kinase inhibition) using fluorescence-based or colorimetric methods (e.g., NADPH depletion for DHFR). Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) can assess antiproliferative activity. Include positive controls (e.g., methotrexate for DHFR) and validate results with dose-response curves .
Advanced Research Questions
Q. How can computational modeling predict the binding mode of this compound to kinase targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target kinases (e.g., CDK2 or EGFR from PDB). Optimize ligand conformations with density functional theory (DFT) to refine electronic properties. Molecular dynamics simulations (GROMACS) over 100+ ns can assess binding stability and key interactions (e.g., hydrogen bonds with hinge regions or hydrophobic contacts with methoxyphenyl groups) .
Q. What strategies resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Conduct mechanistic follow-ups:
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm target binding in resistant cell lines.
- Metabolic Stability Tests : Evaluate cytochrome P450 metabolism (e.g., liver microsomes) to rule out rapid degradation.
- Transcriptomic Profiling : Compare gene expression (RNA-seq) between responsive and non-responsive cell lines to identify compensatory pathways .
Q. How do substituent modifications (e.g., methoxy vs. chloro groups) affect the compound’s pharmacokinetic properties?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to correlate logP, polar surface area, and hydrogen-bond donors/acceptors with ADME parameters. Experimentally, measure solubility (shake-flask method), permeability (Caco-2 monolayers), and plasma protein binding (equilibrium dialysis). Compare with analogs from literature (e.g., chlorophenyl derivatives in ).
Q. What analytical techniques quantify trace impurities in synthesized batches, and how are they validated?
- Methodological Answer : Employ UPLC-MS with a C18 column (1.7 µm particles) for high-resolution separation. Validate methods per ICH guidelines:
- Linearity : R² ≥ 0.999 over 50–150% of target concentration.
- Accuracy/Precision : ≤5% RSD for intra-/inter-day replicates.
- LOQ/LOD : Establish via signal-to-noise ratios (10:1 and 3:1, respectively) .
Methodological Notes
- Synthesis Optimization : Scale-up using continuous flow reactors improves yield and reduces byproducts .
- Crystallography : Resolve π-π stacking interactions between methoxyphenyl groups to explain solubility limitations .
- Data Reproducibility : Pre-specify experimental protocols (e.g., cell passage numbers, solvent batches) to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
